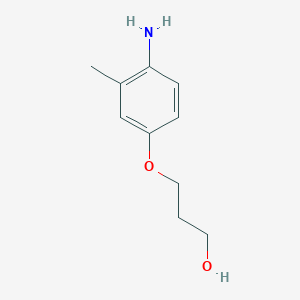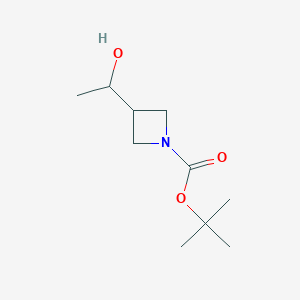
N-(Trimethoxysilylpropyl)ethylenediaminetriacetate, trisodium salt
説明
“N-(Trimethoxysilylpropyl)ethylenediaminetriacetate, trisodium salt” is a carboxylate functional trialkoxyl silane . It is essentially silanetriol and contains NaCl . It has the ability to chelate metal ions . It has also been used as an organic ligand for the surface modification of silica gel to uptake heavy metal ions . It can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes .
Synthesis Analysis
A synthesis strategy has been reported to simplify often cumbersome post-synthesis ligand exchange protocols and use that approach to synthesize “N-(Trimethoxysilylpropyl)ethylenediaminetriacetate, trisodium salt” functionalized hydrophilic and biocompatible Fe3O4 nanoparticles .Molecular Structure Analysis
The molecular formula of “N-(Trimethoxysilylpropyl)ethylenediaminetriacetate, trisodium salt” is C14H25N2Na3O9Si . The molecular weight is 462.42 g/mol .Chemical Reactions Analysis
“N-(Trimethoxysilylpropyl)ethylenediaminetriacetate, trisodium salt” can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes .Physical And Chemical Properties Analysis
“N-(Trimethoxysilylpropyl)ethylenediaminetriacetate, trisodium salt” is a liquid . The refractive index n20/D is 1.444 (lit.) . The density is 1.028 g/mL at 25 °C (lit.) .科学的研究の応用
Synthesis and Properties
- Hybrid Polymer Particles : This compound has been used in the synthesis of hybrid polymer particles, involving the hydrolytic condensation with other compounds like octadecyldimethyl(3-trimethoxysilylpropyl)ammonium chloride (ODMACl). These particles have applications in various fields due to their structural and thermal properties (Bronstein et al., 2006).
Biomedical and Proteomic Studies
- Metalloproteins Capture : In proteomic studies, magnetic iron oxide nanoparticles functionalized with this compound have been used to capture metallo-dependent proteins from human monocytes and mouse macrophages. This application is significant for disease diagnosis and monitoring (Couto et al., 2016).
- MRSA Eradication : Functionalized Fe3O4 nanoparticles with controlled grafting density of this compound have shown potential in the eradication of methicillin-resistant Staphylococcus aureus (MRSA) bacteria, which could be significant in healthcare settings (Manna et al., 2019).
Environmental Applications
- Heavy Metal Removal : Modified mesoporous SiO2 utilizing this compound has demonstrated enhanced removal of Pb(II) from aqueous solutions. This finding is important for wastewater treatment and environmental remediation (Liu et al., 2017).
Material Science and Chemistry
- Nanoprobe Development : The development of magnetic nanoprobes based on surface-functionalized magnetite particles using this compound for selectively capturing metalloproteases from human saliva samples. This application is valuable in biotechnology and medical diagnostics (Oliveira-Silva et al., 2015).
作用機序
Safety and Hazards
特性
InChI |
InChI=1S/C11H22N2O9Si.Na/c14-9(15)6-12(2-1-5-23(20,21)22)3-4-13(7-10(16)17)8-11(18)19;/h20-22H,1-8H2,(H,14,15)(H,16,17)(H,18,19); | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXKURHTWNFBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)C[Si](O)(O)O.[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2NaO9Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Trimethoxysilylpropyl)ethylenediaminetriacetate, trisodium salt | |
CAS RN |
1138444-28-6 | |
| Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-[3-(trihydroxysilyl)propyl]-, sodium salt (1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083182.png)

![N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3083207.png)

![4-[(4-Methylphenyl)sulfonyl]benzaldehyde](/img/structure/B3083229.png)


![4-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B3083242.png)





![8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B3083288.png)